An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Methyl-4-(methylsulfanyl)benzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Methyl-4-(methylsulfanyl)benzaldehyde
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-4-(methylsulfanyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral assignment, elucidating the influence of molecular structure on NMR parameters.
Introduction: The Structural Significance of 2-Methyl-4-(methylsulfanyl)benzaldehyde
2-Methyl-4-(methylsulfanyl)benzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry and medicinal chemistry. Its structure combines an electron-withdrawing aldehyde group with two electron-donating groups—a methyl group and a methylsulfanyl group—at specific positions on the benzene ring. This unique substitution pattern creates a distinct electronic environment that is reflected in its NMR spectra, making it an excellent case study for understanding substituent effects in aromatic systems. Accurate NMR spectral assignment is paramount for confirming the identity and purity of this compound in any research or development pipeline.
Core Principles: Understanding Substituent Effects in NMR of Benzaldehydes
The chemical shifts (δ) and coupling constants (J) in the NMR spectra of substituted benzenes are governed by the electronic and steric effects of the substituents.
-
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing and anisotropic. The aldehyde proton is significantly deshielded, appearing at a characteristic downfield region (δ 9-10 ppm) in the ¹H NMR spectrum.[1][2] The carbonyl carbon exhibits a strong deshielding effect, with its resonance appearing far downfield (δ 190-195 ppm) in the ¹³C NMR spectrum.[3]
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation.[4] It typically causes a slight shielding (upfield shift) of the ortho and para protons and carbons.[5]
-
Methylsulfanyl Group (-SCH₃): The methylsulfanyl group is a moderately electron-donating group due to the resonance of the sulfur lone pairs with the aromatic π-system, although sulfur is more electronegative than carbon. This leads to increased electron density, particularly at the ortho and para positions, resulting in shielding.
The interplay of these effects in 2-Methyl-4-(methylsulfanyl)benzaldehyde dictates the precise chemical shifts and splitting patterns observed in its NMR spectra.
¹H NMR Spectral Analysis and Assignments
The ¹H NMR spectrum of 2-Methyl-4-(methylsulfanyl)benzaldehyde is predicted to exhibit distinct signals for the aldehyde proton, the aromatic protons, and the two methyl groups. The analysis relies on chemical shifts, integration values, and spin-spin coupling patterns.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-aldehyde | 9.9 - 10.2 | s | 1H | - |
| H-6 | 7.6 - 7.8 | d | 1H | ~8.0 |
| H-5 | 7.1 - 7.3 | dd | 1H | ~8.0, ~2.0 |
| H-3 | 7.0 - 7.2 | d | 1H | ~2.0 |
| 2-CH₃ | 2.4 - 2.6 | s | 3H | - |
| 4-SCH₃ | 2.5 - 2.7 | s | 3H | - |
Predicted data is based on analysis of structurally similar compounds and known substituent effects.[1][6][7]
Rationale for Assignments:
-
Aldehyde Proton (H-aldehyde): This proton is the most deshielded due to the strong electron-withdrawing and anisotropic effects of the carbonyl group, appearing as a singlet far downfield.[1][2]
-
Aromatic Protons (H-3, H-5, H-6):
-
H-6: This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It is expected to be a doublet due to coupling with H-5.
-
H-5: This proton is meta to the aldehyde group and ortho to the electron-donating methylsulfanyl group. It will experience coupling from both H-6 (ortho-coupling, ~8.0 Hz) and H-3 (meta-coupling, ~2.0 Hz), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating methyl group and para to the electron-donating methylsulfanyl group, making it the most shielded of the aromatic protons. It will appear as a doublet due to meta-coupling with H-5.
-
-
Methyl Protons (2-CH₃ and 4-SCH₃): Both methyl groups are attached to the aromatic ring and are expected to appear as sharp singlets in the typical benzylic and methylthio regions, respectively.[1][6]
¹³C NMR Spectral Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum of 2-Methyl-4-(methylsulfanyl)benzaldehyde will display nine distinct signals corresponding to the nine unique carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 193 |
| C-4 | 145 - 148 |
| C-2 | 138 - 141 |
| C-1 | 133 - 136 |
| C-6 | 129 - 132 |
| C-5 | 125 - 128 |
| C-3 | 123 - 126 |
| 2-CH₃ | 19 - 22 |
| 4-SCH₃ | 14 - 16 |
Predicted data is based on analysis of structurally similar compounds and known substituent effects.[3][6][8][9]
Rationale for Assignments:
-
Carbonyl Carbon (C=O): As in all aldehydes, the carbonyl carbon is the most deshielded carbon, appearing at the lowest field.[3][10]
-
Aromatic Carbons (C-1 to C-6):
-
C-4 and C-2: These carbons are directly attached to the electron-donating methylsulfanyl and methyl groups, respectively, and are also part of the aromatic ring. Their chemical shifts will be significantly influenced by these substituents, generally leading to a downfield shift for the carbon bearing the substituent.
-
C-1: This carbon is attached to the electron-withdrawing aldehyde group and will be deshielded.
-
C-6, C-5, C-3: The chemical shifts of these carbons are influenced by their positions relative to the three substituents. C-3 and C-5, being ortho and para to the electron-donating groups, are expected to be more shielded (upfield) compared to C-6, which is ortho to the electron-withdrawing aldehyde group.
-
-
Methyl Carbons (2-CH₃ and 4-SCH₃): These aliphatic carbons will appear in the upfield region of the spectrum. The methyl carbon of the methylsulfanyl group is typically found at a slightly higher field than the benzylic methyl carbon.[6]
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 2-Methyl-4-(methylsulfanyl)benzaldehyde, the following experimental protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[11]
-
Sample Concentration: For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2][3]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
II. NMR Instrument Parameters
The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm (centered around 6-8 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.
Visualization of Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of 2-Methyl-4-(methylsulfanyl)benzaldehyde and the key through-bond correlations that are fundamental to its NMR spectral assignments.
Caption: Molecular structure of 2-Methyl-4-(methylsulfanyl)benzaldehyde.
Caption: Logic flow for predicting ¹H NMR chemical shifts based on substituent effects.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Methyl-4-(methylsulfanyl)benzaldehyde are highly informative, providing a detailed fingerprint of its molecular structure. A thorough understanding of the electronic effects of the aldehyde, methyl, and methylsulfanyl substituents allows for a confident and accurate assignment of all proton and carbon signals. The predictive analysis and experimental protocol outlined in this guide serve as a robust framework for researchers working with this compound and similar substituted aromatic systems, ensuring structural integrity and purity assessment in their scientific endeavors.
References
- Supporting Information for various organic reactions. (2014). Chem. Commun., 50, 2330–2333.
- Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. (n.d.). The Royal Society of Chemistry.
- 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Yoder, C. H., Schaeffer Jr., C. D., & Hess, R. E. (n.d.). Linear 13C-H coupling constant-Hammett sigma-constant relations in substituted benzaldehydes.
- Danyluk, S. S., Bell, C. L., & Schaefer, T. (1969). Long-range spin–spin coupling constants between ring protons and aldehydic protons in some para-substituted benzaldehydes. Canadian Journal of Chemistry, 47, 4005.
- 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (n.d.). PMC.
- 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019). ACS Omega.
- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2006). PubMed.
- Example 7. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing.
- UV-Visible, IR, and 1 NMR spectral data of compounds. (n.d.).
- 2-Methylbenzaldehyde(529-20-4) 13C NMR spectrum. (n.d.). ChemicalBook.
- Benzaldehyde, 4-(methylthio)-. (n.d.). NIST WebBook.
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (2026). Doc Brown's Chemistry.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Examples of Anisotropy Influences on Chemical Shift. (n.d.).
- Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. (2002). MDPI.
- 4-(methyl thio) benzaldehyde, 3446-89-7. (n.d.). The Good Scents Company.
- 13C NMR spectrum of benzaldehyde C 6 H 5 CHO. (2025). Doc Brown's Chemistry.
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- 13C NMR Chemical Shift. (2022).
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Puget Sound.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.
- 4-Methyl-2-(methylthio)benzaldehyde. (n.d.). Fluorochem.
- H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. (n.d.).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methylbenzaldehyde(529-20-4) 13C NMR [m.chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
(Image representing the conversion of 2-Methyl-4-(methylsulfanyl)benzaldehyde to (2-Methyl-4-(methylsulfanyl)phenyl)methanol using NaBH₄ in Methanol)